molecular formula C11H18N4 B1464385 2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine CAS No. 1250080-38-6

2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine

Cat. No.: B1464385
CAS No.: 1250080-38-6
M. Wt: 206.29 g/mol
InChI Key: UJRCVKPYVVLFKU-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine: is a versatile chemical compound used in various scientific research fields. It is known for its diverse properties and applications in drug discovery, organic synthesis, and medicinal chemistry. This compound features a pyrimidine ring substituted with an ethylpiperidinyl group, making it a valuable scaffold in the development of new pharmaceuticals and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with 4-ethylpiperidine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine finds applications in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Another pyrimidine derivative with potential biological activities.

Uniqueness

2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylpiperidinyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.

Properties

IUPAC Name

2-(4-ethylpiperidin-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-9-3-5-15(6-4-9)11-13-7-10(12)8-14-11/h7-9H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCVKPYVVLFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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